molecular formula C19H20N2O5S2 B2587826 (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864976-92-1

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2587826
CAS No.: 864976-92-1
M. Wt: 420.5
InChI Key: LMJZHFURCIYZEW-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a methylsulfonyl group at position 6, a 2-methoxyethyl chain at position 3, and a 3-methoxybenzamide moiety. Its Z-configuration at the imine bond is critical for its stereochemical stability and interactions in biological or catalytic systems. This compound is hypothesized to exhibit unique electronic and steric properties due to the electron-withdrawing methylsulfonyl group and the electron-donating methoxy substituents, which may influence its reactivity, solubility, and binding affinity in applications such as medicinal chemistry or catalysis .

Properties

IUPAC Name

3-methoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-25-10-9-21-16-8-7-15(28(3,23)24)12-17(16)27-19(21)20-18(22)13-5-4-6-14(11-13)26-2/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJZHFURCIYZEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This compound integrates a benzamide core with a benzo[d]thiazole moiety, characterized by the presence of methoxy and methylsulfonyl functional groups. These structural elements suggest diverse biological activities, making it a subject of interest in pharmacological research.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Benzamide Core : Provides a scaffold for biological activity.
  • Benzo[d]thiazole Moiety : Known for various biological effects, including antimicrobial and anticancer properties.
  • Functional Groups : The methoxy and methylsulfonyl groups enhance solubility and bioactivity.

Synthesis

Synthesis of this compound may involve multicomponent reactions (MCRs), which allow for efficient construction of complex molecules. MCRs are advantageous due to their high yields and atom economy, which are crucial for pharmaceutical applications.

Anticancer Activity

Research has indicated that compounds with similar structural features to this compound exhibit notable anticancer properties. For instance, derivatives of benzothiazole have shown significant antiproliferative activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
B7A4311.0
B7A5491.5
B7H12991.8

These findings suggest that the compound may induce apoptosis and cell cycle arrest, similar to established anticancer agents like doxorubicin and etoposide .

Antimicrobial Activity

The benzothiazole derivatives have demonstrated antimicrobial effects, particularly against Gram-positive bacteria. For example, compounds structurally related to this compound showed minimum inhibitory concentrations (MIC) in the following ranges:

Bacterial StrainMIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32

This indicates a potential application as an antibacterial agent .

Anti-inflammatory Effects

The presence of methoxy groups in the compound's structure may also confer anti-inflammatory properties. Studies on similar compounds have reported reductions in pro-inflammatory cytokines such as IL-6 and TNF-α, highlighting their therapeutic potential in inflammatory diseases .

Case Studies

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzamide core linked to a benzo[d]thiazole moiety, characterized by the following structural components:

  • Benzamide Core : Provides a foundational structure for biological activity.
  • Benzo[d]thiazole Moiety : Known for its diverse pharmacological properties.
  • Functional Groups : The presence of methoxy and methylsulfonyl groups enhances solubility and reactivity.

Synthetic Pathways

The synthesis of (Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide can be achieved through multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules. Potential synthetic routes may include:

  • Condensation Reactions : Combining appropriate amines and carbonyl compounds.
  • Substitution Reactions : Introducing methoxy and methylsulfonyl groups at specific positions.
  • Cyclization Reactions : Forming the benzo[d]thiazole ring through cyclization of precursors.

Anticancer Properties

Preliminary studies indicate that compounds related to this compound may exhibit anticancer activity. The benzo[d]thiazole moiety is implicated in inhibiting cancer cell proliferation through various mechanisms, including:

  • Inhibition of Kinases : Targeting key enzymes involved in cancer cell signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Antimicrobial Activity

The structural similarities with known antimicrobial agents suggest potential efficacy against various pathogens. The compound's ability to disrupt microbial membranes or inhibit essential enzymes could be explored further.

Neuroprotective Effects

Given the connection between GSK-3β inhibition and neurodegenerative diseases, this compound may serve as a scaffold for developing neuroprotective agents targeting conditions like Alzheimer's disease.

GSK-3β Inhibition

A related study identified compounds that inhibit glycogen synthase kinase 3β (GSK-3β), a target in neurodegenerative diseases. The study utilized molecular docking to screen libraries of compounds, revealing that structurally similar compounds exhibited significant inhibitory activity against GSK-3β, suggesting a pathway for further investigation into this compound's potential as a neuroprotective agent .

Anticancer Activity Assessment

Research on related benzo[d]thiazole derivatives has shown promising results in inhibiting cancer cell lines. For instance, compounds with similar structural motifs have been documented to induce apoptosis in breast cancer cells through mitochondrial pathways . Future studies could focus on evaluating the specific anticancer mechanisms of this compound.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
Benzo[d]thiazoleContains thiazole ringAntimicrobial, anticancer
MethoxybenzamideMethoxy group on benzamideAnti-inflammatory
SulfonamideSulfonyl group attachedAntibacterial

The unique combination of functional groups in this compound may lead to novel biological activities not observed in other related compounds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Key Substituents Functional Groups
Target Compound 6-methylsulfonyl, 3-(2-methoxyethyl), 3-methoxybenzamide Benzo[d]thiazole, sulfonyl, methoxy, amide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methylbenzamide, 2-hydroxy-1,1-dimethylethyl Benzamide, hydroxyl, tertiary alcohol
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g, ) 3-methylphenyl, 3-dimethylamino-acryloyl, benzamide Thiadiazole, acryloyl, tertiary amine, amide

Key Observations :

  • Unlike the tertiary alcohol in , the target compound lacks a hydroxyl group, which may reduce its participation in metal-coordination reactions .

Spectroscopic and Analytical Data Comparison

Parameter Target Compound 4g () Compound
IR (C=O stretch) Expected ~1680–1650 cm⁻¹ (amide) 1690 cm⁻¹ (amide), 1638 cm⁻¹ (acryloyl) Not reported, but likely ~1680 cm⁻¹ (amide)
MS (m/z) Not reported in evidence 392 (M⁺) Confirmed via GC-MS
Melting Point Not reported in evidence 200°C Not explicitly stated

Notes:

  • The target compound’s sulfonyl group would introduce additional IR peaks at ~1350–1150 cm⁻¹ (S=O asymmetric/symmetric stretches), absent in compounds from and .
  • Compound 4g’s dimethylamino-acryloyl group contributes to its lower melting point (200°C) compared to sulfonyl-containing analogs, which typically exhibit higher thermal stability .

Reactivity Differences :

  • The methylsulfonyl group in the target compound may act as a leaving group or participate in nucleophilic aromatic substitution, whereas the hydroxyl group in ’s compound facilitates coordination to metal catalysts .

Q & A

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

  • Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling. If in vivo efficacy is lower than in vitro predictions, assess plasma protein binding (e.g., >95% binding reduces free drug concentration). Modify logD (e.g., from 3.5 to 2.0) via PEGylation to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.